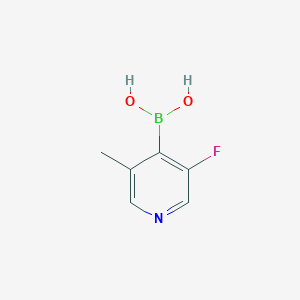

3-Fluoro-5-methylpyridine-4-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-fluoro-5-methylpyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO2/c1-4-2-9-3-5(8)6(4)7(10)11/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGYCPMGAITWDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=NC=C1C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660546 | |

| Record name | (3-Fluoro-5-methylpyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072952-44-3 | |

| Record name | B-(3-Fluoro-5-methyl-4-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Fluoro-5-methylpyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Fluoro-5-methylpyridine-4-boronic acid physical properties

An In-depth Technical Guide to 3-Fluoro-5-methylpyridine-4-boronic acid

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic use of versatile chemical building blocks is paramount. Among these, functionalized heterocyclic compounds are of particular interest due to their prevalence in a vast array of pharmaceutical agents. This compound (CAS: 1072952-44-3) has emerged as a significant reagent, valued for its unique combination of a fluorinated pyridine scaffold and a reactive boronic acid moiety.

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the core physical properties, safety considerations, and, most importantly, the mechanistic utility of this compound in synthetic applications. The narrative emphasizes the causality behind its use, providing not just data, but field-proven insights into its role in constructing complex molecular architectures.

Compound Identification and Core Properties

The fundamental identity and characteristics of a reagent are the foundation of its effective application in research.

| Identifier | Value | Source |

| CAS Number | 1072952-44-3 | [1][2] |

| Molecular Formula | C₆H₇BFNO₂ | |

| Molecular Weight | 154.93 g/mol | [1] |

| InChI Key | PEGYCPMGAITWDN-UHFFFAOYSA-N | |

| Canonical SMILES | CC1=CN=C(C(B(O)O)=C1)F |

Physicochemical Characteristics

A thorough understanding of a compound's physical properties is critical for experimental design, ensuring proper handling, storage, and reaction setup.

| Property | Value | Source |

| Appearance | Solid | [1] |

| Purity | ≥95% - 98% | [1] |

| Storage Temperature | Freezer | |

| Stability | Stable under normal, dry conditions. | [3] |

| Boiling Point | Data not readily available. | |

| Melting Point | Data not readily available. |

Safety, Handling, and Storage

As with all boronic acids, proper laboratory procedures are essential for safe handling. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, general guidelines for this class of compounds apply.

-

General Handling : Handle in accordance with good industrial hygiene and safety practices.[4] Ensure adequate ventilation and operate within a fume hood. Avoid the formation and inhalation of dust.[3]

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[3][5]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3][5] For long-term stability, storage in a freezer is recommended.

-

Incompatibilities : Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3][4]

-

First Aid Measures :

-

Skin Contact : Wash off immediately with plenty of soap and water. If irritation occurs, seek medical advice.[3]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[3][5]

-

Inhalation : Move the victim to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[3]

-

The Role in Medicinal Chemistry: Mechanism and Application

The utility of this compound stems from its strategic combination of functional groups, making it a powerful tool in the synthesis of novel compounds, particularly through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Coupling Reaction

Boronic acids are cornerstone reagents for the Suzuki-Miyaura coupling, a Nobel Prize-winning reaction that efficiently forms carbon-carbon (C-C) bonds.[6] This reaction is a preferred method in pharmaceutical synthesis due to its mild conditions, tolerance of a wide range of functional groups, and the generally low toxicity of its boron-containing byproducts.[7]

The reaction involves the coupling of a boronic acid with an organohalide (or triflate) in the presence of a palladium catalyst and a base.

Caption: The Suzuki-Miyaura coupling workflow.

Causality of Molecular Design

The specific structure of this compound is not arbitrary. Each component serves a distinct purpose, enhancing the properties of the final synthesized molecules:

-

Boronic Acid Group (-B(OH)₂) : This is the reactive handle. It participates directly in the catalytic cycle of the Suzuki reaction, enabling the formation of the new C-C bond.

-

Pyridine Ring : This nitrogen-containing heterocycle is a common scaffold in many approved drugs. Its inclusion can improve solubility, provide a site for hydrogen bonding, and modulate the electronic properties of the molecule.

-

Fluorine Atom (-F) : The incorporation of fluorine is a well-established strategy in medicinal chemistry. It can significantly enhance a drug candidate's metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, its high electronegativity can alter the acidity of nearby protons and influence binding affinity with biological targets.[6]

-

Methyl Group (-CH₃) : This small alkyl group provides a point for steric influence, potentially improving selectivity for a target protein. It can also fill hydrophobic pockets in a binding site and offers a potential site for further derivatization.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a generalized, step-by-step methodology for using this compound in a cross-coupling reaction. Note: This is an illustrative example. Researchers must optimize conditions for their specific substrates.

Caption: A typical experimental workflow for Suzuki coupling.

Detailed Steps:

-

Vessel Preparation : To a flame-dried reaction flask, add the aryl or heteroaryl halide (1.0 equivalent), this compound (1.1 - 1.5 equivalents), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equivalents).

-

Solvent Addition : Add a degassed solvent system. A mixture of an organic solvent like 1,4-dioxane, DME, or toluene with water (e.g., 4:1 ratio) is common.

-

Inert Atmosphere : Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

-

Catalyst Introduction : Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%).

-

Reaction Execution : Heat the reaction mixture with vigorous stirring to the target temperature (typically 80-110 °C).

-

Monitoring : Monitor the reaction's progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

-

Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.

-

Isolation : Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification : Purify the resulting crude residue, typically by flash column chromatography on silica gel, to yield the desired coupled product.

Conclusion

This compound is more than just a chemical; it is a precisely designed tool for molecular construction. Its physical properties—a stable solid with high purity—make it a reliable reagent for complex syntheses. The true value of this compound lies in the synergistic interplay of its boronic acid, fluorinated pyridine ring, and methyl group. This combination provides chemists with a powerful building block to efficiently generate novel molecules with potentially enhanced pharmacological properties, such as improved metabolic stability and target affinity. As the demand for sophisticated drug candidates continues to grow, the role of such versatile intermediates in accelerating the drug discovery process remains indispensable.[8]

References

-

Dalian Chem. The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. [Link]

-

LookChem. Cas 1072952-45-4, 2-FLUORO-5-METHYLPYRIDINE-3-BORONIC ACID. [Link]

-

PubChem. 2-Fluoro-5-methylpyridine-3-boronic acid | C6H7BFNO2 | CID 44754858. [Link]

-

MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

- Google Patents. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

-

PubMed Central (PMC). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]

-

PubMed. Design and discovery of boronic acid drugs. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 1072952-44-3 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. lookchem.com [lookchem.com]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 3-Fluoro-5-methylpyridine-4-boronic Acid: A Key Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents. Its ability to engage in hydrogen bonding and act as a bioisostere for a phenyl ring makes it a privileged structure in drug design. The strategic introduction of fluorine atoms and methyl groups onto this scaffold can profoundly influence a molecule's physicochemical and pharmacokinetic properties. Fluorine, with its high electronegativity and small size, can modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions. The methyl group can provide steric bulk, influence conformation, and improve lipophilicity.

3-Fluoro-5-methylpyridine-4-boronic acid emerges as a particularly valuable reagent in this context. It combines these desirable features into a versatile building block, ready for incorporation into complex molecular architectures via robust cross-coupling methodologies. As a boronic acid, it is an essential partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, one of the most powerful and widely used methods for constructing carbon-carbon bonds in contemporary organic synthesis.[1] This guide provides a comprehensive overview of the chemical structure, synthesis, characterization, and application of this compound, offering field-proven insights for its effective utilization in research and drug development.

Physicochemical and Structural Properties

This compound is a solid compound with the chemical identity summarized in the table below. The presence of the boronic acid functional group, ortho to a pyridine nitrogen and a fluorine atom, and para to a methyl group, defines its unique reactivity and utility.

| Property | Value | Source |

| CAS Number | 1072952-44-3 | [2][3] |

| Molecular Formula | C₆H₇BFNO₂ | [4] |

| Molecular Weight | 154.93 g/mol | [4] |

| Appearance | Solid (typically a white or off-white powder) | [3] |

| Purity | Typically ≥95% | [3] |

The structural arrangement of substituents on the pyridine ring dictates the molecule's electronic properties and steric profile, which are critical factors in its reactivity in cross-coupling reactions.

Caption: 2D representation of this compound.

Synthesis of Pyridinylboronic Acids: A Representative Protocol

Experimental Protocol: Synthesis from 4-Bromo-3-fluoro-5-methylpyridine

Causality: This protocol relies on the generation of a highly reactive pyridinyl-lithium species from the corresponding bromopyridine at low temperature. This organolithium intermediate is then "trapped" by an electrophilic boron source (triisopropyl borate) to form a boronate ester, which is subsequently hydrolyzed to the desired boronic acid.

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 4-bromo-3-fluoro-5-methylpyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. The low temperature is critical to prevent side reactions of the highly reactive organolithium intermediate.

-

Lithiation: Slowly add n-butyllithium (approx. 1.1 eq) dropwise to the cooled solution, ensuring the internal temperature does not rise significantly. The formation of the pyridinyl-lithium species occurs during this step.

-

Borylation: After stirring at -78 °C for 1-2 hours, add triisopropyl borate (approx. 1.2 eq) dropwise. The borate ester acts as the electrophile, reacting with the nucleophilic organolithium intermediate.

-

Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

-

Hydrolysis: Carefully quench the reaction by adding 1N hydrochloric acid. This step hydrolyzes the boronate ester to the final boronic acid.

-

Extraction and Isolation: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.

Structural Elucidation and Characterization

Confirming the structure of a newly synthesized batch of this compound is paramount. A combination of spectroscopic techniques is employed for this purpose. While specific data for this exact isomer is not publicly available, we can predict the expected results based on the analysis of the closely related isomer, 2-Fluoro-3-Methylpyridine-5-Boronic Acid, which has been fully characterized.[6]

| Technique | Purpose | Expected Observations for this compound |

| ¹H NMR | To determine the number and environment of protons. | - Two singlets or narrow doublets in the aromatic region (approx. 8.0-8.5 ppm) for the two pyridine protons. - A singlet for the methyl group protons (approx. 2.3-2.6 ppm). - A broad singlet for the boronic acid -OH protons, which may be exchangeable with D₂O. |

| ¹³C NMR | To identify the carbon skeleton. | - Six distinct carbon signals. The carbons attached to fluorine and boron will show characteristic splitting (C-F and C-B coupling) and chemical shifts. The C-F carbon would be significantly downfield with a large one-bond coupling constant. |

| ¹⁹F NMR | To confirm the presence and environment of the fluorine atom. | - A single resonance, confirming one fluorine environment. |

| ¹¹B NMR | To confirm the presence and coordination state of the boron atom. | - A broad signal characteristic of a trigonal boronic acid. |

| Mass Spectrometry | To determine the molecular weight and fragmentation pattern. | - A molecular ion peak corresponding to the exact mass of the compound (C₆H₇BFNO₂). |

| FT-IR Spectroscopy | To identify functional groups. | - Characteristic stretches for O-H (broad, ~3300 cm⁻¹), C-H, C=N, C=C (aromatic), and B-O bonds. |

| X-ray Crystallography | To determine the precise three-dimensional structure in the solid state. | - Would definitively confirm the connectivity and provide bond lengths and angles. Boronic acids often form dimeric structures in the solid state through hydrogen bonding. |

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction allows for the efficient formation of a C(sp²)-C(sp²) bond between the pyridine ring and various aryl or heteroaryl halides or triflates, which is a key transformation in the synthesis of many pharmaceutical candidates.

General Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol

The following protocol for the coupling of an aryl bromide with a fluoropyridine boronic acid is adapted from established methods and serves as a robust template for the use of this compound.[7]

Causality: The choice of catalyst (e.g., Pd(dppf)Cl₂), base (e.g., K₂CO₃), and solvent system (e.g., dioxane/water) is crucial for a successful reaction. The phosphine ligand (dppf) stabilizes the palladium catalyst. The base is required to activate the boronic acid, forming a more nucleophilic boronate species for the transmetalation step. The aqueous solvent system is often beneficial for the solubility of the base and the boronate intermediate.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried reaction vessel, add the aryl or heteroaryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-5 mol%), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).

-

Heating: Heat the reaction mixture to a temperature between 80-100 °C and stir for several hours (typically 4-24 h).

-

Monitoring: Monitor the reaction progress by a suitable technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.

Handling, Storage, and Safety

Like most boronic acids, this compound requires careful handling to maintain its integrity.

-

Storage: It should be stored in a cool, dry, and well-ventilated place, away from oxidizing agents and moisture.[5] The container should be kept tightly sealed. For long-term storage, refrigeration and storage under an inert atmosphere (argon or nitrogen) are recommended.

-

Handling: Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Stability: Boronic acids can be susceptible to protodeboronation under certain conditions (e.g., strong acid or base) and can undergo oxidative decomposition. Pyridinylboronic acids generally show good stability.

Conclusion

This compound is a high-value synthetic intermediate that provides a direct route to incorporating a functionally rich, fluorinated pyridine moiety into target molecules. Its utility, primarily through the Suzuki-Miyaura cross-coupling, makes it an indispensable tool for medicinal chemists aiming to fine-tune the properties of drug candidates. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for its successful application in the rigorous and demanding environment of pharmaceutical research and development.

References

- CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

- Li, W., Nelson, D. P., & Jensen, M. S. (2009). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2009(1), 1-28.

- CN102898358A - Preparation method of fluoropyridine compounds.

- Ishihara, K., Ohara, S., & Yamamoto, H. (2002). (3,4,5-Trifluorophenyl)boronic Acid-Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide. Organic Syntheses, 79, 176.

- BenchChem Application Notes: Synthesis of Novel Agrochemicals Using 2-Fluoropyridine-3-boronic Acid. BenchChem.

- Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-319.

- (3-Fluoro-5-methylpyridin-4-yl)boronic acid. CymitQuimica.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- 2-Fluoro-5-methylpyridine-3-boronic acid. PubChem.

- Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 73(4), 327-335.

- Recent Advances in the Synthesis of Borinic Acid Deriv

- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.

- A new boronic-acid based strategy to synthesize 4(5)-(het)aryl-1H-imidazoles. European Journal of Organic Chemistry.

- SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE.

- CN104356057A - Preparation method of 3-amino-4-methylpyridine.

- Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 22(7), 1169.

- Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 93, 233-246.

- EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- 2-Fluoro-5-methylpyridine-3-boronic acid. Sigma-Aldrich.

- 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid. BLD Pharm.

- Alver, Ö., & Dikmen, G. (2016). Structure analysis and spectroscopic characterization of 2-Fluoro-3-Methylpyridine-5-Boronic Acid with experimental (FT-IR, Raman, NMR and XRD) techniques and quantum chemical calculations. Journal of Molecular Structure, 1108, 103-111.

- 3-Fluoro-5-methylpyridine-4-boronicacid Price. Chemsrc.com.

- This compound. CymitQuimica.

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS#:1072952-44-3 | (3-Fluoro-5-methylpyridin-4-yl)boronic acid | Chemsrc [chemsrc.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 2-Fluoro-5-methylpyridine-3-boronic acid | C6H7BFNO2 | CID 44754858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 6. Structure analysis and spectroscopic characterization of 2-Fluoro-3-Methylpyridine-5-Boronic Acid with experimental (FT-IR, Raman, NMR and XRD) techniques and quantum chemical calculations | AVESİS [avesis.ogu.edu.tr]

- 7. benchchem.com [benchchem.com]

3-Fluoro-5-methylpyridine-4-boronic acid CAS number 1072952-44-3

An In-depth Technical Guide to 3-Fluoro-5-methylpyridine-4-boronic acid

Introduction: A Strategic Building Block in Modern Synthesis

This compound (CAS No. 1072952-44-3) is a highly functionalized heterocyclic organoboron reagent that has emerged as a crucial building block in medicinal chemistry and advanced organic synthesis.[1] Its structure, featuring a pyridine core substituted with a fluorine atom, a methyl group, and a boronic acid moiety, offers a unique combination of electronic and steric properties. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, focusing on the compound's properties, synthesis, reactivity, and practical applications, with a particular emphasis on its role in palladium-catalyzed cross-coupling reactions.

The strategic placement of the fluorine atom can significantly influence the physicochemical properties of resulting molecules, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[2] The pyridine nitrogen acts as a hydrogen bond acceptor and a potential coordination site, while the boronic acid functional group serves as a versatile handle for carbon-carbon bond formation, most notably in the Suzuki-Miyaura coupling reaction.[3][4]

Physicochemical and Spectroscopic Data

The reliable use of any reagent begins with a thorough understanding of its physical and chemical properties. All quantitative data are summarized below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 1072952-44-3 | [1][5] |

| Molecular Formula | C₆H₇BFNO₂ | [1] |

| Molecular Weight | 154.94 g/mol | [5] |

| Appearance | White to off-white solid/crystalline powder | [6] |

| Purity | Typically ≥95% - 98% | [6][7] |

| InChI Key | PEGYCPMGAITWDN-UHFFFAOYSA-N | |

| Storage | Freezer, 2-8°C, under inert atmosphere, protected from light and moisture | [8] |

Note: Spectroscopic data such as ¹H NMR, ¹³C NMR, and MS for this specific compound are typically provided by the supplier and should be consulted for lot-specific details. While not publicly available in the search results, related structures show characteristic shifts that can be used for quality control.[9]

Synthesis and Purification: A General Approach

While proprietary synthesis routes for commercial production are common, a general and well-established method for preparing arylboronic acids involves the trapping of an organometallic intermediate with a borate ester.[4] This process ensures high regioselectivity.

Plausible Synthetic Workflow:

-

Halogenation: The synthesis would likely commence with a commercially available pyridine derivative, such as 3-fluoro-5-methylpyridine, which is then selectively halogenated (e.g., brominated or iodinated) at the 4-position to create a suitable precursor.

-

Lithium-Halogen Exchange: The resulting 4-halo-3-fluoro-5-methylpyridine is subjected to a lithium-halogen exchange reaction at low temperatures (typically -78 °C) using an organolithium reagent like n-butyllithium. This step generates a highly reactive aryllithium intermediate.

-

Borylation: The aryllithium species is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate. The borate ester acts as an electrophile, capturing the nucleophilic carbon of the aryllithium.

-

Hydrolysis: The final step is an acidic workup (e.g., with aqueous HCl), which hydrolyzes the resulting boronate ester to yield the desired this compound.

Caption: A generalized synthetic pathway for arylboronic acids.

Purification Insights: Due to their propensity to form anhydrides (boroxines) upon dehydration, boronic acids can be challenging to purify. A robust purification strategy involves dissolving the crude product and treating it with a diol or amino alcohol. This forms a stable, tetracoordinate boronate ester complex that can often be purified by crystallization. Subsequent hydrolysis under controlled conditions regenerates the pure boronic acid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds between sp²-hybridized centers.[10] Its success is due to the mild reaction conditions, high functional group tolerance, and the generally low toxicity of the boron-containing reagents.[4]

The reaction couples the pyridine boronic acid with an organic halide (or triflate) in the presence of a palladium catalyst and a base.

The Catalytic Cycle: The mechanism is a well-understood three-step cycle:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar-X), forming a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by the base to form a more nucleophilic boronate species, transfers its organic group (the 3-fluoro-5-methylpyridinyl moiety) to the Pd(II) center, displacing the halide. This is often the rate-determining step.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This section provides a representative, self-validating protocol for a Suzuki-Miyaura coupling. The causality for each step is explained to ensure reproducibility and understanding.

Objective: To couple this compound with 1-bromo-4-iodobenzene.

Rationale: Using an aryl halide with two different halogens (I and Br) allows for selective coupling at the more reactive C-I bond, demonstrating the reaction's chemoselectivity.

Materials & Equipment:

-

Reagents:

-

This compound (1.2 equiv)

-

1-Bromo-4-iodobenzene (1.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

-

Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v mixture)

-

-

Equipment:

-

Schlenk flask or round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

-

Caption: Step-by-step experimental workflow for a typical Suzuki coupling.

Detailed Step-by-Step Methodology:

-

Vessel Preparation: A Schlenk flask containing a magnetic stir bar is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (N₂ or Ar). This step is critical to remove adsorbed water, which can negatively impact the catalytic activity.

-

Reagent Addition: The flask is charged with 1-bromo-4-iodobenzene (1.0 equiv), this compound (1.2 equiv), K₂CO₃ (3.0 equiv), and Pd(PPh₃)₄ (3 mol%). The use of a slight excess of the boronic acid ensures complete consumption of the more valuable aryl halide.

-

Inerting: The flask is sealed, and the atmosphere is evacuated and backfilled with inert gas three times. This process removes oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands, rendering them inactive.

-

Solvent Addition: Degassed 1,4-dioxane and water (4:1 ratio) are added via syringe. Degassing the solvent (e.g., by sparging with argon or freeze-pump-thaw cycles) is another crucial step to minimize oxygen. The aqueous component is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

-

Reaction: The mixture is heated to reflux (approx. 90-100 °C) with vigorous stirring. The reaction is monitored by thin-layer chromatography (TLC) or LC-MS until the starting aryl halide is consumed.

-

Workup: Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate. Water is added, and the mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice more with ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel to yield the pure product.

Safety and Handling

As with all laboratory chemicals, this compound must be handled with appropriate care.

-

Hazards: Boronic acids are generally classified as irritants. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[8][11][12]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[11] Handle in a well-ventilated area or a chemical fume hood.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, often in a freezer or refrigerator.[8] The compound is sensitive to moisture and air, and long-term storage under an inert atmosphere is recommended to prevent degradation.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[11]

Conclusion

This compound is a testament to the power of rational reagent design. Its carefully orchestrated arrangement of functional groups makes it an exceptionally valuable tool for constructing complex molecular architectures. By serving as a robust partner in the Suzuki-Miyaura coupling, it provides a reliable and efficient pathway to introduce the 3-fluoro-5-methylpyridine scaffold, a privileged motif in modern drug discovery. A thorough understanding of its properties, reactivity, and handling, as detailed in this guide, is essential for leveraging its full synthetic potential.

References

-

Cas 1072952-45-4, 2-FLUORO-5-METHYLPYRIDINE-3-BORONIC ACID . LookChem. [Link]

-

Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine . Organic Syntheses. [Link]

-

Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids . MDPI. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . PMC - PubMed Central. [Link]

-

Selection of boron reagents for Suzuki–Miyaura coupling . Chemical Society Reviews (RSC Publishing). [Link]

Sources

- 1. This compound | 1072952-44-3 [sigmaaldrich.com]

- 2. Cas 1072952-45-4,2-FLUORO-5-METHYLPYRIDINE-3-BORONIC ACID | lookchem [lookchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 1072952-44-3 [chemicalbook.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. CAS#:1072952-44-3 | (3-Fluoro-5-methylpyridin-4-yl)boronic acid | Chemsrc [chemsrc.com]

- 8. fishersci.com [fishersci.com]

- 9. 2-FLUORO-4-METHYLPYRIDINE-5-BORONIC ACID(1072944-18-3) 1H NMR [m.chemicalbook.com]

- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

Synthesis of 3-Fluoro-5-methylpyridine-4-boronic acid

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and reliable synthetic pathway to 3-Fluoro-5-methylpyridine-4-boronic acid, a key building block in modern medicinal chemistry. Recognizing the importance of fluorinated heterocycles in drug design, this document details a strategic approach starting from a commercially available precursor, 4-bromo-3-fluoro-5-methylpyridine. The core of the synthesis involves a cryogenically controlled halogen-metal exchange followed by electrophilic trapping with a borate ester. We will delve into the mechanistic rationale behind each step, provide a detailed, field-tested experimental protocol, and discuss critical parameters for ensuring high yield and purity. This guide is designed to equip researchers with the practical knowledge and theoretical understanding necessary to successfully synthesize this valuable compound for applications in drug discovery, particularly for Suzuki-Miyaura cross-coupling reactions.

Introduction: The Strategic Value of Fluorinated Pyridine Boronic Acids

Fluorine-containing organic molecules are of immense interest in the pharmaceutical industry due to the unique properties the fluorine atom imparts, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. When incorporated into a pyridine scaffold, a common motif in bioactive compounds, the resulting structure becomes a highly sought-after building block.

This compound (CAS 1072952-44-3) is a prime example of such a valuable intermediate.[1][2] Its structure is particularly useful for introducing a fluorinated methyl-pyridine moiety into larger, more complex molecules via transition metal-catalyzed cross-coupling reactions. The boronic acid functional group is a versatile handle for the Suzuki-Miyaura coupling, a powerful C-C bond-forming reaction widely employed in drug development for its mild conditions and broad functional group tolerance.[3][4] The synthesis and availability of high-purity this compound are therefore critical bottlenecks in the discovery of new therapeutic agents.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule suggests a straightforward and efficient synthetic plan. The boronic acid group can be installed via the borylation of an organometallic intermediate. The most reliable precursor for such a transformation is a halo-pyridine, which can undergo a halogen-metal exchange.

Caption: Experimental workflow for the synthesis.

-

Inert Atmosphere Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-3-fluoro-5-methylpyridine (5.00 g, 26.3 mmol). Purge the flask with an inert gas (Argon or Nitrogen) and add anhydrous THF (100 mL) via syringe. Stir until the solid is fully dissolved.

-

Lithiation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Once the temperature has stabilized, slowly add n-butyllithium (11.6 mL of a 2.5 M solution in hexanes, 29.0 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. The causality here is critical: low temperature is essential to prevent side reactions and ensure the stability of the lithiated pyridine intermediate. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: While maintaining the temperature at -78 °C, add triisopropyl borate (7.30 mL, 32.2 mmol) dropwise. The borate ester acts as the electrophile, reacting with the nucleophilic lithiated pyridine. After the addition is complete, stir the reaction at -78 °C for another hour, then remove the cooling bath and allow the mixture to slowly warm to room temperature overnight with continuous stirring.

-

Aqueous Workup and Hydrolysis: Carefully quench the reaction by slowly adding 2 M HCl (~20 mL) until the pH of the aqueous layer is between 5 and 6. This step hydrolyzes the boronate ester to the desired boronic acid. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by trituration or recrystallization. Add a minimal amount of a solvent in which the product is poorly soluble at room temperature, such as hexanes or a mixture of hexanes/ethyl acetate. Stir vigorously to break up the solid, then collect the purified product by vacuum filtration. Wash the solid with cold hexanes and dry under high vacuum to yield this compound as a white to off-white solid.

Troubleshooting and Mechanistic Insights

-

Low Yields: The most common cause of low yield is the presence of moisture or oxygen, which will quench the organolithium intermediate. Ensure all glassware is rigorously dried and the reaction is maintained under a positive pressure of inert gas.

-

Protodeboronation: Boronic acids can be susceptible to protodeboronation (loss of the B(OH)₂ group), especially under harsh acidic or basic conditions. [5]The controlled acidic workup to a pH of 5-6 is a deliberate choice to minimize this side reaction while ensuring complete hydrolysis of the boronate ester.

-

Purification Challenges: If the final product is impure, it may contain boric acid or other boron-containing byproducts. An acid-base extraction can sometimes be effective, or purification via formation of a stable diol complex (e.g., with pinacol) followed by hydrolysis can be employed.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. [3]In a typical reaction, the boronic acid is coupled with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst, a phosphine ligand, and a base.

Caption: Suzuki-Miyaura coupling application.

The base is crucial as it activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the key transmetalation step in the catalytic cycle. [3]The unique electronic properties conferred by the fluorine and methyl groups on the pyridine ring can significantly influence the reactivity and ultimate biological activity of the final coupled product. [6]

Conclusion

The synthesis of this compound is a critical enabling process for medicinal chemistry programs. The method detailed in this guide, centered on a lithium-halogen exchange and subsequent borylation, represents a reliable and scalable approach. By understanding the causality behind each experimental step—from the necessity of cryogenic temperatures to the careful control of pH during workup—researchers can consistently produce this high-value building block with excellent purity and yield, thereby accelerating the discovery of novel therapeutics.

References

- ResearchGate. (n.d.). Scheme 1 Synthetic routes for the synthesis of 3, 5 and 6.

- Google Patents. (2014). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

-

Organic Syntheses. (2002). (3,4,5-trifluorophenyl)boronic acid. Org. Synth. 2002, 79, 176. Retrieved from [Link]

-

MDPI. (2020). Recent Advances in the Synthesis of Borinic Acid Derivatives. Retrieved from [Link]

-

PMC - PubMed Central. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Nature. (2019). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Retrieved from [Link]

- Google Patents. (2013). CN102898358A - Preparation method of fluoropyridine compounds.

-

PubMed. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Retrieved from [Link]

-

Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]

-

PubMed. (2024). 3-Methylpyridine: Synthesis and Applications. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Core Stability and Storage of 3-Fluoro-5-methylpyridine-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-5-methylpyridine-4-boronic acid is a key building block in contemporary organic synthesis, particularly valued in the construction of complex molecules for pharmaceutical and materials science applications. Its utility, however, is intrinsically linked to its chemical stability. This guide provides a comprehensive overview of the core principles governing the stability of this compound, offering field-proven insights into its optimal storage, handling, and stability assessment. By understanding the causality behind its degradation pathways, researchers can ensure the integrity of this reagent, leading to more reliable and reproducible experimental outcomes.

Introduction: The Significance of Structural Integrity

This compound is a versatile reagent, frequently employed in Suzuki-Miyaura cross-coupling reactions to introduce the 3-fluoro-5-methylpyridinyl moiety.[1][2] The fluorine and methyl substituents on the pyridine ring can significantly influence the electronic properties and metabolic stability of the resulting compounds, making this reagent particularly attractive in drug discovery programs.[2] However, like many boronic acids, its stability can be compromised by environmental factors, leading to degradation and potentially impacting reaction yields and purity of the final products. This guide delineates the critical factors affecting the stability of this compound and provides actionable protocols to mitigate degradation.

Core Concepts in the Stability of Pyridine Boronic Acids

The stability of this compound is primarily dictated by its susceptibility to two principal degradation pathways: protodeboronation and oxidation. The presence of moisture, exposure to certain pH conditions, and atmospheric oxygen can significantly shorten its shelf-life and compromise its performance in chemical reactions.[3]

Protodeboronation: The Cleavage of the Carbon-Boron Bond

Protodeboronation is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 3-fluoro-5-methylpyridine and boric acid.[3][4] This reaction is often catalyzed by aqueous acidic or basic conditions.[3][4] For pyridine-containing boronic acids, the pH of the environment is a critical determinant of stability. The nitrogen atom in the pyridine ring can be protonated under acidic conditions, which can influence the electronic nature of the aromatic ring and potentially affect the rate of protodeboronation.[5][6] Generally, boronic acids exhibit their greatest stability at a neutral pH.[3]

Oxidation: The Vulnerability of the Boron Center

The boron atom in boronic acids is susceptible to oxidation, which can lead to the formation of boric acid and other byproducts.[3][7] This process can be accelerated by exposure to atmospheric oxygen and certain oxidizing agents.[3][8] For long-term storage, minimizing exposure to air is crucial. Storing the compound under an inert atmosphere, such as nitrogen or argon, is a highly recommended practice to prevent oxidative degradation.[3] Recent studies have highlighted that diminishing electron density on the boron atom can enhance oxidative stability.[9][10]

Recommended Storage and Handling Protocols

Proper storage and handling are paramount to preserving the integrity of this compound. The following recommendations are based on best practices for handling air- and moisture-sensitive boronic acids.

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerated (2-8 °C)[3] or frozen (-20 °C) for long-term storage.[1] | Lower temperatures slow down the rates of chemical degradation pathways.[8] |

| Atmosphere | Store under a dry, inert atmosphere (e.g., Nitrogen or Argon).[3] | Minimizes oxidation and hydrolysis by excluding atmospheric oxygen and moisture. |

| Moisture | Keep in a tightly sealed container in a dry environment.[3][11] | Moisture can lead to hydrolysis and facilitate protodeboronation.[3] |

| Light | Protect from direct light. | While not as critical as moisture and air, prolonged exposure to UV light can potentially contribute to degradation.[8] |

| pH | Maintain a neutral pH environment when in solution. | Both acidic and basic conditions can catalyze the protodeboronation of boronic acids.[3][12] |

Handling Procedures:

-

Always handle the compound in a well-ventilated area, preferably in a fume hood.[13][14]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[13]

-

When not in use, ensure the container is tightly sealed to prevent exposure to air and moisture.[11][13]

-

For weighing and transferring, it is advisable to work quickly and in a dry environment (e.g., a glove box or under a stream of inert gas).

Visualizing Degradation Pathways

The primary degradation routes for this compound can be visualized to better understand the chemical transformations leading to impurities.

Caption: Primary degradation pathways of this compound.

Experimental Protocols for Stability Assessment

To ensure the quality and reactivity of this compound, especially after prolonged storage, it is crucial to perform stability assessments. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful analytical techniques for this purpose.

Stability-Indicating HPLC Method

A well-designed HPLC method can separate the parent boronic acid from its potential degradation products, allowing for accurate quantification.

Objective: To quantify the purity of this compound and detect the presence of degradation products.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column is a common choice. To minimize on-column hydrolysis, a column with low silanol activity is recommended.[15][16]

-

Mobile Phase: A gradient of acetonitrile and water is typically effective. The use of a mobile phase without a pH modifier can help to reduce on-column degradation.[15][16]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength where the pyridine ring exhibits strong absorbance (e.g., around 260 nm).

-

Sample Preparation: Dissolve a small, accurately weighed amount of the boronic acid in a suitable aprotic solvent like acetonitrile to minimize hydrolysis prior to injection.[17]

-

Analysis: Inject the sample and monitor the chromatogram for the appearance of new peaks corresponding to degradation products. The peak area of the parent compound can be used to determine its purity over time.

¹H NMR Spectroscopy for Degradation Monitoring

¹H NMR spectroscopy provides valuable structural information and can be used to monitor the degradation of the boronic acid in solution.

Objective: To qualitatively and semi-quantitatively track the disappearance of the parent compound and the emergence of degradation products.

Methodology:

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

-

Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CD₃CN.

-

Procedure: a. Dissolve a known amount of the boronic acid in the chosen deuterated solvent in an NMR tube. b. Acquire an initial ¹H NMR spectrum to serve as a baseline (t=0). c. Subject the NMR tube to desired stress conditions (e.g., exposure to air, addition of D₂O, or gentle heating). d. Acquire subsequent ¹H NMR spectra at regular intervals.

-

Analysis: Monitor the integration of characteristic proton signals of this compound and look for the appearance of new signals, such as those corresponding to 3-fluoro-5-methylpyridine.

Workflow for Stability Testing

A systematic workflow is essential for a comprehensive stability assessment.

Caption: A typical workflow for assessing the stability of this compound.

Conclusion

The chemical integrity of this compound is fundamental to its successful application in synthesis. By adhering to the storage and handling protocols outlined in this guide, and by implementing routine stability assessments, researchers can mitigate the risks of degradation. A thorough understanding of the underlying principles of protodeboronation and oxidation empowers scientists to make informed decisions that ensure the quality and reliability of this important chemical building block, ultimately contributing to the robustness and reproducibility of their scientific endeavors.

References

-

ResearchGate. (PDF) Analysis of Boronic Acids Without Chemical Derivatisation. [Link]

-

ResearchGate. (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link]

-

Dickinson, Alex. Top 5 Factors Affecting Chemical Stability. [Link]

-

Semantic Scholar. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. [Link]

-

PubMed. Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. [Link]

-

PubMed. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). [Link]

-

ResearchGate. Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). Zwitterion–neutral form equilibria and binding selectivity of pyridineboronic acids. [Link]

-

PubMed - NIH. Boronic acid with high oxidative stability and utility in biological contexts. [Link]

-

PMC - NIH. Boronic acid with high oxidative stability and utility in biological contexts. [Link]

-

The Royal Society of Chemistry. Tautomeric equilibria and binding selectivity of pyridineboronic acids. [Link]

-

ACS Publications. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]

-

PMC - PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

PubChem. 2-Fluoro-5-methylpyridine-3-boronic acid. [Link]

-

lookchem. Cas 1072952-45-4,2-FLUORO-5-METHYLPYRIDINE-3-BORONIC ACID. [Link]

-

PMC - NIH. Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. [Link]

Sources

- 1. Pyridine-4-boronic acid | 1692-15-5 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Zwitterion–neutral form equilibria and binding selectivity of pyridineboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. rsc.org [rsc.org]

- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 9. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tcichemicals.com [tcichemicals.com]

- 12. researchgate.net [researchgate.net]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. fishersci.pt [fishersci.pt]

- 15. researchgate.net [researchgate.net]

- 16. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 3-Fluoro-5-methylpyridine-4-boronic acid

This guide provides a comprehensive technical overview of the solubility of 3-Fluoro-5-methylpyridine-4-boronic acid (CAS: 1072952-44-3), a critical parameter for its application in research and development, particularly within the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical experimental protocols, and actionable insights to effectively utilize this versatile building block.

Introduction: The Significance of a Fluorinated Pyridine Boronic Acid

This compound is a specialized heterocyclic building block of significant interest in medicinal chemistry and organic synthesis.[1][2][3] Its structure, which combines a pyridine core, a fluorine atom, a methyl group, and a boronic acid moiety, offers a unique set of properties. The pyridine ring is a common scaffold in pharmaceuticals, the fluorine atom can enhance metabolic stability and binding affinity, and the boronic acid group is a key participant in powerful carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling.[1][3]

Understanding and quantifying the solubility of this compound is not a trivial academic exercise; it is a fundamental prerequisite for its successful application. Solubility dictates crucial process parameters, including:

-

Reaction Kinetics: The concentration of the boronic acid in the reaction solvent directly impacts reaction rates.

-

Purification Strategy: Solubility differences are exploited in crystallization and chromatographic purification methods.

-

Formulation Development: For active pharmaceutical ingredients (APIs), aqueous solubility is a key determinant of bioavailability.[4]

-

Process Safety and Efficiency: Predictable solubility ensures smooth process scale-up and avoids issues like precipitation in transfer lines.

This guide will delve into the factors governing the solubility of this molecule and provide robust protocols for its experimental determination.

Theoretical Framework: Factors Influencing Solubility

The solubility of this compound is a complex interplay of its structural features and the properties of the solvent. A qualitative prediction can be made by analyzing its key components.

Molecular Structure and Physicochemical Properties:

-

Molecular Weight: 154.93 g/mol .[5]

-

Form: Typically a solid at room temperature.[5]

-

Pyridine Ring: A polar heterocyclic system capable of hydrogen bonding via the nitrogen atom.

-

Fluorine Substituent: Highly electronegative, it can alter the electronic distribution of the pyridine ring and participate in hydrogen bonding, influencing interactions with polar solvents.[1]

-

Methyl Group: A nonpolar, hydrophobic group that can increase solubility in less polar organic solvents.

-

Boronic Acid Group (-B(OH)₂): This is the most influential functional group. It is polar, capable of acting as both a hydrogen bond donor and acceptor, and exhibits Lewis acidity. It can reversibly dehydrate to form a cyclic anhydride known as a boroxine, which is significantly less soluble.[4][6] This equilibrium is a critical factor in solubility studies.

The interplay of these groups results in a molecule with moderate polarity. It is expected to have limited solubility in nonpolar hydrocarbon solvents (e.g., hexane, cyclohexane) and higher solubility in polar protic (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF, acetone).[7]

dot graph "Solubility_Factors" { layout=neato; node [shape=box, style="filled", margin=0.2]; edge [fontsize=10];

// Main Compound Node Compound [label="this compound", pos="0,0!", fillcolor="#F1F3F4", fontcolor="#202124", shape=rectangle, style="filled,rounded"];

// Influencing Factors Nodes Solvent [label="Solvent Properties\n(Polarity, H-bonding)", pos="-3,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Temp [label="Temperature", pos="3,2!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pH [label="pH / Acidity (pKa)", pos="-3,-2!", fillcolor="#FBBC05", fontcolor="#202124"]; Structure [label="Molecular Structure\n(Boroxine Formation)", pos="3,-2!", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges connecting factors to the compound Compound -- Solvent [label=" governs solvation "]; Compound -- Temp [label=" affects equilibrium "]; Compound -- pH [label=" influences ionization "]; Compound -- Structure [label=" impacts solid state "]; } caption: Key factors influencing the solubility of the target compound.

Quantitative Solubility Data

While extensive, peer-reviewed quantitative solubility data for this compound across a wide range of solvents is not readily consolidated, the table below provides a framework for expected solubility based on the behavior of analogous phenylboronic acids and general solvent properties.[7][8][9] Researchers should use this as a starting point and confirm values experimentally for their specific application.

| Solvent Class | Solvent Example | Predicted Qualitative Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Strong dipole moment effectively solvates the polar pyridine and boronic acid moieties. |

| Dimethylformamide (DMF) | High | Similar to DMSO, provides a polar environment conducive to dissolving the compound. | |

| Acetone | Moderate to High | A good general-purpose solvent for polar organic molecules; high solubility is expected.[7] | |

| Acetonitrile | Moderate | Less polar than DMSO/DMF but should still effectively solvate the molecule. | |

| Polar Protic | Methanol / Ethanol | Moderate | Can act as both hydrogen bond donors and acceptors, interacting well with the boronic acid and pyridine nitrogen. |

| Water | Low to Moderate | Solubility is expected to be pH-dependent. Boronic acids can form complexes with diols, which can increase aqueous solubility.[4] | |

| Ethers | Tetrahydrofuran (THF) | Moderate | Offers a balance of polarity and ether functionality that can solvate boronic acids. |

| Diethyl Ether | Low to Moderate | Lower polarity than THF, resulting in reduced dissolving power for this compound.[7] | |

| Halogenated | Dichloromethane (DCM) | Low | Moderately polar but lacks strong hydrogen bonding capability. |

| Chloroform | Low to Moderate | Phenylboronic acid shows moderate solubility in chloroform.[7] | |

| Hydrocarbons | Toluene | Very Low | Nonpolar nature is a poor match for the polar functional groups of the solute. |

| Hexane / Cyclohexane | Insoluble | Highly nonpolar; ineffective at solvating the polar molecule.[7] |

Experimental Protocols for Solubility Determination

To ensure trustworthy and reproducible results, a systematic approach to solubility determination is required. The choice of method often depends on the expected solubility range, available equipment, and the required precision. The OECD Test Guideline 105 provides a standardized framework for determining water solubility.[10][11][12][13][14] For organic solvents, dynamic or isothermal methods are common.[6][8]

Method 1: Isothermal Shake-Flask Method (Adapted from OECD 105)

This method is considered the "gold standard" for determining thermodynamic equilibrium solubility. It involves saturating a solvent with the solute at a constant temperature.

Principle: An excess of the solid compound is equilibrated with the solvent of choice in a sealed vessel at a constant temperature. After equilibrium is reached, the saturated solution is filtered, and the concentration of the solute in the clear filtrate is determined using a suitable analytical technique like HPLC or UV-Vis spectroscopy.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a glass vial or flask. (An "excess" ensures that undissolved solid remains at equilibrium).

-

Equilibration: Seal the vessel and place it in a temperature-controlled shaker or agitator set to the desired temperature (e.g., 25 °C). Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary test can help determine the necessary equilibration time.[11][12]

-

Phase Separation: Allow the suspension to settle at the same constant temperature for at least 24 hours to let solid particles sediment.

-

Sampling & Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter it through a solvent-compatible, non-adsorbing filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove all undissolved solids.

-

Quantification:

-

Prepare a series of calibration standards of the compound in the same solvent.

-

Analyze the filtered sample and the standards using a validated HPLC-UV or UV-Vis method.

-

Determine the concentration of the compound in the sample by comparing its response to the calibration curve.

-

-

Reporting: Report the solubility in g/L, mg/mL, or mol/L at the specified temperature.

dot graph "Shake_Flask_Workflow" { rankdir=TB; graph [splines=ortho, nodesep=0.6]; node [shape=box, style="filled,rounded", fontname="helvetica"];

// Define nodes with specific colors and font colors start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prep [label="1. Add Excess Solute\nto Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; equilibrate [label="2. Equilibrate\n(Constant T°, Agitation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; settle [label="3. Settle & Separate\n(Constant T°)", fillcolor="#FBBC05", fontcolor="#202124"]; filter [label="4. Filter Supernatant\n(e.g., 0.22 µm PTFE)", fillcolor="#FBBC05", fontcolor="#202124"]; quantify [label="5. Quantify Concentration\n(HPLC / UV-Vis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; report [label="Report Solubility\n(e.g., mg/mL @ 25°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; finish [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Define workflow edges start -> prep; prep -> equilibrate; equilibrate -> settle; settle -> filter; filter -> quantify; quantify -> report; report -> finish; } caption: Workflow for the Isothermal Shake-Flask solubility method.

Method 2: Dynamic (Polythermal) Method

This method is faster than the isothermal approach and is useful for screening multiple solvents or determining solubility at various temperatures.

Principle: A mixture of known composition (solute and solvent) is heated slowly at a constant rate. The temperature at which the last solid particles dissolve is recorded as the solubility temperature for that specific concentration.[8][15]

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the solvent into a sealed, stirred vessel.

-

Heating: Place the vessel in a controlled heating block or bath.

-

Observation: While stirring vigorously, heat the mixture at a slow, constant rate (e.g., 0.2-0.5 °C/min).

-

Endpoint Detection: Continuously monitor the solution. The endpoint is the temperature at which the solution becomes perfectly clear (i.e., the last crystal disappears). This can be observed visually or with an automated turbidity sensor.[6][16]

-

Data Collection: Record the temperature and the corresponding concentration.

-

Solubility Curve: Repeat the process with different solute-solvent compositions to construct a solubility vs. temperature curve.

Practical Applications and Conclusion

This compound is a valuable reagent in drug discovery, primarily for creating diverse molecular libraries via Suzuki-Miyaura cross-coupling.[3][17][18] A chemist armed with precise solubility data can select the optimal solvent system (e.g., a mixture of toluene and ethanol with an aqueous base) to ensure all reagents remain in solution throughout the reaction, maximizing yield and minimizing side products.

References

- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of (4-(Butylsulfinyl)phenyl)boronic acid in Organic Solvents.

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. [Link]

- Scymaris. (n.d.). Water Solubility.

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents.

- OECD. (1995). Test Guideline 105: Water Solubility.

-

Maki, S. L., & Schöneich, C. (2007). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

- Situ Biosciences. (n.d.). OECD 105 - Water Solubility.

-

Leszczyński, M., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4443–4449. [Link]

-

Crapse, K. P., & Kyser, E. A. (2011). Literature Review of Boric Acid Solubility Data. UNT Digital Library. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Boronic Acid Compounds in Chemical Applications. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid....

-

Leszczyński, M., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]

- CymitQuimica. (n.d.). This compound.

- ChemicalBook. (2025). This compound | 1072952-44-3.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Fluorinated Boronic Acids in Modern Drug Discovery. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- Sigma-Aldrich. (n.d.). 2-Fluoro-5-methylpyridine-3-boronic acid.

- LookChem. (n.d.). Cas 1072952-45-4, 2-FLUORO-5-METHYLPYRIDINE-3-BORONIC ACID.

- PubChem. (n.d.). 2-Fluoro-5-methylpyridine-3-boronic acid.

- MDPI. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of Boronic Acids in Modern Drug Discovery. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

-

de Sousa, J. S., & da Silva, J. F. M. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5347. [Link]

-

Seaman, J. C., et al. (2023). Expanding the Role of Boron in New Drug Chemotypes: Properties, Chemistry, Pharmaceutical Potential of Hemiboronic Naphthoids. Journal of Medicinal Chemistry, 66(19), 13768–13787. [Link]

- University of Rochester. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.

- VSNCHEM. (n.d.). 2-Chloro-3-fluoro-5-methylpyridine-4-boronic acid.

- ChemicalBook. (n.d.). 1072952-44-3(this compound) Product Description.

- Echemi. (n.d.). 2-FLUORO-4-METHYLPYRIDINE-5-BORONIC ACID.

- Alfa Chemistry. (n.d.). CAS 1029654-30-5 2-Fluoro-4-methylpyridine-3-boronic acid.

Sources

- 1. nbinno.com [nbinno.com]

- 2. lookchem.com [lookchem.com]

- 3. nbinno.com [nbinno.com]

- 4. DSpace [kuscholarworks.ku.edu]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. filab.fr [filab.fr]

- 11. oecd.org [oecd.org]

- 12. Water Solubility | Scymaris [scymaris.com]

- 13. oecd.org [oecd.org]

- 14. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 3-Fluoro-5-methylpyridine-4-boronic Acid: Commercial Availability, Quality Control, and Synthetic Utility

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of Functionalized Pyridine Boronic Acids in Medicinal Chemistry

The pyridine scaffold is a cornerstone of modern medicinal chemistry, embedded in a multitude of FDA-approved drugs. Its ability to engage in hydrogen bonding and serve as a bioisostere for a phenyl ring makes it a privileged structure in drug design. When further functionalized, particularly with fluorine and a boronic acid moiety, the resulting building block becomes a powerful tool for creating novel molecular architectures with enhanced pharmacological properties. 3-Fluoro-5-methylpyridine-4-boronic acid (CAS No. 1072952-44-3) is one such high-value intermediate, poised at the intersection of several key areas in drug discovery. The fluorine atom can modulate pKa, improve metabolic stability, and enhance binding affinity, while the boronic acid group serves as a versatile handle for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3]

This guide, written from the perspective of a senior application scientist, provides an in-depth analysis of the commercial landscape for this compound, outlines critical quality control parameters, and presents field-proven insights into its synthetic applications, thereby empowering researchers to effectively integrate this reagent into their drug discovery and development workflows.

I. Chemical Profile and Commercial Availability

Chemical Identity

-

IUPAC Name: (3-Fluoro-5-methylpyridin-4-yl)boronic acid

-

CAS Number: 1072952-44-3[4]

-

Molecular Formula: C₆H₇BFNO₂

-

Molecular Weight: 154.93 g/mol [5]

-

Appearance: Typically a white to off-white solid[5]

Market Analysis and Supplier Overview

This compound is available from a range of specialty chemical suppliers who cater to the research and development market. It is primarily offered in research quantities, from grams to hundreds of grams. For larger, kilogram-scale needs, inquiries with custom synthesis or bulk chemical providers are generally required.

A crucial consideration for researchers is the form in which the boronic acid is supplied. Due to the inherent instability of many boronic acids, they are often offered as more stable derivatives, such as the pinacol ester.[6] This ester form often exhibits a longer shelf-life and can be more amenable to certain reaction conditions, releasing the active boronic acid in situ.

Below is a comparative table of representative commercial suppliers. Purity levels are typically ≥95-98%, which is suitable for most R&D applications.

| Supplier | Product Name | CAS Number | Purity | Available Forms |